3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one
Overview
Description
3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one is an organic compound with a complex structure that includes a benzoxazole ring substituted with a bromopropyl group and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one typically involves the reaction of 5-nitro-2,3-dihydro-1,3-benzoxazol-2-one with 3-bromopropyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive bromine-containing intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and amines.
Reduction: Typical reducing agents include hydrogen gas with a palladium catalyst, or chemical reductants like tin(II) chloride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as azides, thiocyanates, or substituted amines.
Reduction: The major product is the corresponding amino derivative.
Oxidation: Oxidation can lead to various oxidized forms of the benzoxazole ring.
Scientific Research Applications
3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one depends on its specific application. In medicinal chemistry, it may interact with biological targets through its nitro and bromopropyl groups, which can form covalent bonds with nucleophilic sites in proteins or DNA. The benzoxazole ring can also participate in π-π interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromopropyl)benzene
- 5-Nitro-2,3-dihydro-1,3-benzoxazol
- 3-Bromopropylamine
Uniqueness
3-(3-Bromopropyl)-5-nitro-2,3-dihydro-1,3-benzoxazol-2-one is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and potential applications in different fields. The presence of both a bromopropyl and a nitro group allows for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
3-(3-bromopropyl)-5-nitro-1,3-benzoxazol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O4/c11-4-1-5-12-8-6-7(13(15)16)2-3-9(8)17-10(12)14/h2-3,6H,1,4-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSWZOAHKUYSXRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N(C(=O)O2)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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